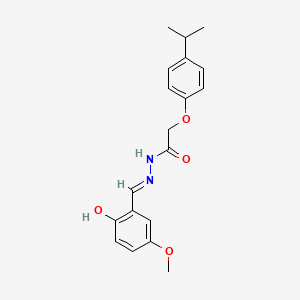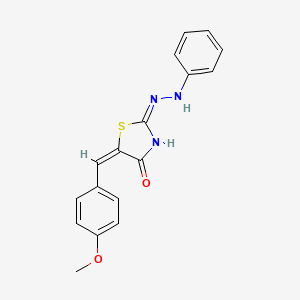
5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
Overview
Description
5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a thiazolidinedione derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of reactive oxygen species and reducing the activity of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) exhibits various biochemical and physiological effects. It has been reported to reduce the levels of malondialdehyde, a marker of oxidative stress, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. The compound has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) in lab experiments include its low toxicity and high stability. However, the compound has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone). One potential area of research is the development of new drugs based on the compound's antioxidant and anti-inflammatory properties. Another area of research is the investigation of the compound's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on different physiological systems.
Scientific Research Applications
5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) has been studied for its potential applications in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Properties
IUPAC Name |
(2E,5E)-5-[(4-methoxyphenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-15-16(21)18-17(23-15)20-19-13-5-3-2-4-6-13/h2-11,19H,1H3,(H,18,20,21)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMDJNCMRPPLKM-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NNC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\NC3=CC=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



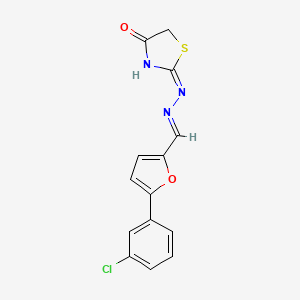
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3724374.png)
![2-{1-[(2-hydroxyphenyl)amino]propylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3724378.png)
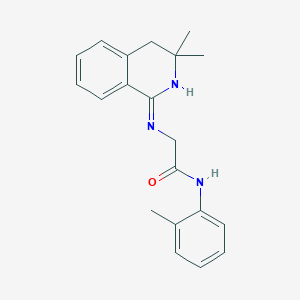
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate](/img/structure/B3724382.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3724390.png)
![5-(3-chlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3724412.png)
![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3724419.png)
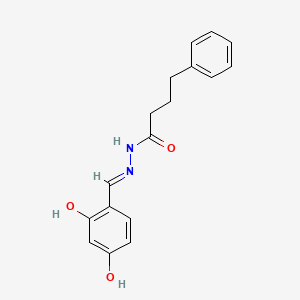
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3724444.png)

